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Compound Name:
1-tert-Butyl 2-ethyl 3-

oxopiperidine-1,2-dicarboxylate

Cat. No.: B596353 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characteristics and

synthetic methodologies relevant to piperidine dicarboxylates, with a focus on structures

analogous to 1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate. Due to the limited

availability of specific experimental data for the title compound in public literature, this

document presents data from closely related analogs to provide a predictive framework for its

characterization.

Introduction
N-tert-Butoxycarbonyl (Boc) protected piperidine scaffolds are crucial building blocks in

medicinal chemistry and drug development due to their prevalence in biologically active

molecules. The incorporation of keto and ester functionalities, as in the target molecule, offers

versatile handles for further chemical modifications. Understanding the spectroscopic signature

of these compounds is paramount for reaction monitoring, quality control, and structural

elucidation. This guide summarizes available spectroscopic data for similar structures and

outlines a general synthetic and analytical workflow.

Spectroscopic Data of Analogous Compounds
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The following tables summarize the spectroscopic data for compounds structurally related to 1-
tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate. These data can be used to infer the

expected spectral properties of the target molecule.

Table 1: ¹H NMR Spectroscopic Data of Analogous Piperidine Derivatives

Compound Name Solvent Chemical Shift (δ) in ppm

1-tert-Butyl 3-methyl 4-

oxopiperidine-1,3-

dicarboxylate

CDCl₃

1.47 (s, 9H, C(CH₃)₃), 2.50-

2.80 (m, 2H, piperidine CH₂),

3.74 (s, 3H, OCH₃), 3.80-4.10

(m, 2H, piperidine CH₂), 4.45

(br s, 1H, piperidine CH)

tert-Butyl 4-oxopiperidine-1-

carboxylate[1]
Not Specified

1.48 (s, 9H), 2.44 (t, J=6.3 Hz,

4H), 3.70 (t, J=6.3 Hz, 4H)

(R)-1-Boc-piperidine-3-

carboxylic acid ethyl ester[2]
Not Specified

1.25 (t, J=7.1 Hz, 3H), 1.45 (s,

9H), 1.50-2.10 (m, 4H), 2.50-

3.70 (m, 5H), 4.14 (q, J=7.1

Hz, 2H)

Table 2: ¹³C NMR Spectroscopic Data of Analogous Piperidine Derivatives

Compound Name Solvent Chemical Shift (δ) in ppm

1-tert-Butyl 3-methyl 4-

oxopiperidine-1,3-

dicarboxylate

CDCl₃

28.3 (C(CH₃)₃), 40.8

(piperidine CH₂), 44.5

(piperidine CH₂), 52.4 (OCH₃),

56.7 (piperidine CH), 80.8

(C(CH₃)₃), 154.5 (NCOO),

169.8 (COOCH₃), 202.1 (C=O)

tert-Butyl 4-oxopiperidine-1-

carboxylate[1]
Not Specified

28.4, 40.8, 45.3, 80.2, 154.7,

208.2

(R)-1-Boc-piperidine-3-

carboxylic acid ethyl ester[2]
Not Specified

14.2, 28.4, 24.5, 27.5, 43.1,

45.8, 46.5, 60.5, 79.8, 154.9,

173.5
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Table 3: IR and Mass Spectrometry Data of Analogous Compounds

Compound Name IR (cm⁻¹) Mass Spec (m/z)

1-tert-Butyl 3-methyl 4-

oxopiperidine-1,3-

dicarboxylate

~1740 (ester C=O), ~1720

(keto C=O), ~1690 (carbamate

C=O)

Expected [M+H]⁺: 258.13

tert-Butyl 4-oxopiperidine-1-

carboxylate[1]
Not specified Molar Mass: 199.25 g/mol

(R)-1-Boc-piperidine-3-

carboxylic acid ethyl ester[2]
Not specified Molar Mass: 257.33 g/mol

Experimental Protocols
The synthesis of 1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate would likely proceed

through the N-Boc protection of a suitable piperidine precursor followed by functional group

manipulations. Below is a generalized protocol for the synthesis and spectroscopic

characterization.

3.1 General Procedure for N-Boc Protection[3]

To a solution of the parent piperidine derivative (1.0 eq) in a suitable solvent (e.g.,

dichloromethane or a biphasic system with water and sodium bicarbonate), add di-tert-butyl

dicarbonate ((Boc)₂O, 1.1-1.5 eq).

Stir the reaction mixture vigorously at room temperature for 2-12 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, perform an aqueous workup. Extract the aqueous phase with an organic

solvent (e.g., ethyl acetate).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel if necessary.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://commonchemistry.cas.org/detail?cas_rn=79099-07-3
https://pubchem.ncbi.nlm.nih.gov/compound/1514446
https://www.benchchem.com/product/b596353?utm_src=pdf-body
https://www.rsc.org/suppdata/c8/nj/c8nj01585f/c8nj01585f1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b596353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3.2 General Procedure for Spectroscopic Analysis[3]

NMR Spectroscopy: Prepare a ~5-10 mg sample in ~0.6 mL of a deuterated solvent (e.g.,

CDCl₃) in a 5 mm NMR tube. Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field

spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard (0.00 ppm).

IR Spectroscopy: Acquire the infrared spectrum using either a KBr pellet method for solids or

as a thin film on a salt plate (NaCl or KBr) for oils, typically using a Fourier Transform

Infrared (FTIR) spectrophotometer.

Mass Spectrometry: Analyze the sample using an electrospray ionization (ESI) or chemical

ionization (CI) mass spectrometer to determine the molecular weight and fragmentation

pattern.

Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the synthesis and characterization of a

target compound like 1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate.
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Caption: Synthetic and analytical workflow for the target compound.

Conclusion
While direct spectroscopic data for 1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate
remains elusive in the surveyed literature, the data from analogous compounds provide a

robust predictive tool for researchers. The characteristic signals for the tert-butyl group in ¹H

and ¹³C NMR, along with the distinct carbonyl stretches in IR spectroscopy, serve as reliable

markers for successful synthesis. The provided general experimental protocols and workflow

diagram offer a solid foundation for the synthesis and characterization of this and other related

N-Boc protected piperidine derivatives, which are of significant interest in the field of drug

discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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